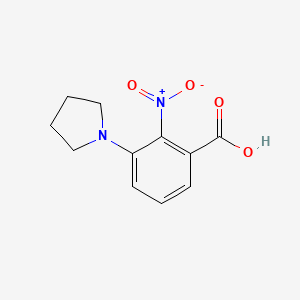
cis-4-(Boc-methylamino)-3-hydroxypiperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
cis-4-(Boc-methylamino)-3-hydroxypiperidine: is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom, a hydroxyl group at the third position, and a methylamino group at the fourth position in the cis configuration
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of cis-4-(Boc-methylamino)-3-hydroxypiperidine typically involves the following steps:
Protection of the Amino Group: The starting material, piperidine, undergoes protection of the amino group using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine. This step results in the formation of Boc-protected piperidine.
Hydroxylation: The Boc-protected piperidine is then subjected to hydroxylation at the third position using a suitable oxidizing agent such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
Methylation: The hydroxylated intermediate is further reacted with methylamine to introduce the methylamino group at the fourth position. This step is typically carried out under basic conditions using reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
化学反応の分析
Types of Reactions:
Oxidation: cis-4-(Boc-methylamino)-3-hydroxypiperidine can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form amines or alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions can occur at the hydroxyl or amino groups, leading to the formation of various derivatives. Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, OsO4
Reduction: LiAlH4, NaBH4
Substitution: Alkyl halides, acyl chlorides, sulfonyl chlorides
Major Products:
Oxidation: Ketones, aldehydes
Reduction: Amines, alcohols
Substitution: Alkylated, acylated, or sulfonylated derivatives
科学的研究の応用
cis-4-(Boc-methylamino)-3-hydroxypiperidine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding. It serves as a valuable tool in the development of new drugs and therapeutic agents.
Medicine: Research on this compound includes its potential use in the treatment of various diseases, such as cancer and neurological disorders. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.
Industry: The compound is utilized in the production of fine chemicals, agrochemicals, and specialty materials. Its versatility and reactivity make it an important building block in industrial processes.
作用機序
The mechanism of action of cis-4-(Boc-methylamino)-3-hydroxypiperidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity, activation of signaling pathways, or alteration of cellular processes. The exact mechanism of action depends on the specific application and target of the compound.
類似化合物との比較
cis-4-(Boc-amino)-3-hydroxypiperidine: Similar structure but lacks the methyl group on the amino group.
trans-4-(Boc-methylamino)-3-hydroxypiperidine: Similar structure but with the trans configuration.
cis-4-(Boc-methylamino)-3-methoxypiperidine: Similar structure but with a methoxy group instead of a hydroxyl group.
Uniqueness: cis-4-(Boc-methylamino)-3-hydroxypiperidine is unique due to the presence of both the Boc-protected methylamino group and the hydroxyl group in the cis configuration. This specific arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C11H22N2O3 |
|---|---|
分子量 |
230.30 g/mol |
IUPAC名 |
tert-butyl N-(3-hydroxypiperidin-4-yl)-N-methylcarbamate |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13(4)8-5-6-12-7-9(8)14/h8-9,12,14H,5-7H2,1-4H3 |
InChIキー |
DGPOPIMILSMVPL-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N(C)C1CCNCC1O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-[(2-Biotinylamidoethyl)dithiopropionylamino]-N-11-[4-benzoyl-1,3-bis-(1,6-anhydro-2,3-isopropylidine-ss-D-manopyrano-4-yloxy)-2-propylamino-3,6,9,12-tetraoxododecanyl]-N'-[2-hydroxylcarbonylethylamino]malonic Acid Diamide](/img/structure/B14768803.png)

![11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylic acid](/img/structure/B14768817.png)

![Benzo[c]isoxazole-5-carboxylic acid](/img/structure/B14768826.png)




